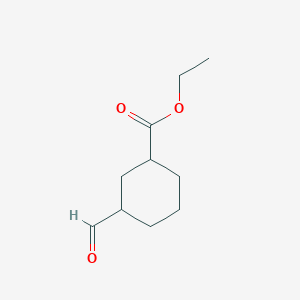
Ethyl 4-oxo-4H-pyran-3-carboxylate
Descripción general
Descripción
Ethyl 4-oxo-4H-pyran-3-carboxylate is an organic compound belonging to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that exhibit a wide range of biological and pharmaceutical properties. This compound is characterized by the presence of an ethyl ester group at the 3-position and a keto group at the 4-position of the pyran ring.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to act on melanocortin receptors and calcium channels .
Biochemical Pathways
The compound’s potential interaction with calcium channels suggests it may influence pathways involving calcium signaling .
Pharmacokinetics
The compound’s potential vasorelaxant properties suggest it may be absorbed and distributed in the body to exert its effects on the vascular system.
Result of Action
Related compounds have shown significant relaxant effects on carbachol-induced contraction in tracheal rat rings , suggesting potential anti-asthmatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-4H-pyran-3-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the reaction of benzyl alcohol with pyran-2,4,5-trione to form 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, which is then esterified with ethyl acetate to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Multicomponent reactions (MCR) are often employed due to their high efficiency, atom economy, short reaction times, and green reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted pyran derivatives, depending on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-4H-pyran-3-carboxylate has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Ethyl 4-oxo-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate: Similar structure but with a benzyloxy group instead of an ethyl ester group.
4-oxo-6-styryl-4H-pyran-2-carbonitriles: Contains a styryl group and a nitrile group, showing different chemical properties and applications.
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carboxylate: A more complex structure with additional functional groups and different biological activities.
Propiedades
IUPAC Name |
ethyl 4-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLXWSIMUEPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)



![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B3021235.png)
![3-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B3021237.png)


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021244.png)
![2-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B3021245.png)

